molecular formula C3H6F2S B6611994 2,2-difluoropropane-1-thiol CAS No. 1780514-17-1

2,2-difluoropropane-1-thiol

Cat. No.: B6611994
CAS No.: 1780514-17-1
M. Wt: 112.14 g/mol
InChI Key: YABGGQNTQOYTLM-UHFFFAOYSA-N
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Description

2,2-Difluoropropane-1-thiol is an organosulfur compound with the molecular formula C3H6F2S It is characterized by the presence of two fluorine atoms and a thiol group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoropropane-1-thiol typically involves the reaction of 2,2-difluoropropane with hydrogen sulfide (H2S) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal sulfide, to facilitate the formation of the thiol group. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction parameters are carefully monitored and controlled to maintain product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoropropane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO3H).

    Reduction: Sulfides (R-S-R).

    Substitution: Compounds with substituted functional groups replacing the fluorine atoms.

Scientific Research Applications

2,2-Difluoropropane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-difluoropropane-1-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoropropane-1,3-diol: Another fluorinated compound with similar structural features but different functional groups.

    2,2-Difluoropropane-1,3-diamide: Contains amide groups instead of a thiol group.

Uniqueness

2,2-Difluoropropane-1-thiol is unique due to the combination of fluorine atoms and a thiol group, which imparts distinct chemical properties. The presence of fluorine atoms increases the compound’s stability and reactivity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

2,2-difluoropropane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F2S/c1-3(4,5)2-6/h6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABGGQNTQOYTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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